molecular formula C11H9FO3 B1461445 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione CAS No. 98054-67-2

3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione

Cat. No.: B1461445
CAS No.: 98054-67-2
M. Wt: 208.18 g/mol
InChI Key: FIGPBBMFLYOGKB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione is an organic compound characterized by the presence of a fluorophenyl group attached to an oxolane ring

Properties

IUPAC Name

3-(4-fluorophenyl)-3-methyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGPBBMFLYOGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione typically involves the reaction of 4-fluorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the oxolane ring may influence the compound’s stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-3-methylbutanoic acid
  • 3-(4-Fluorophenyl)-3-methylpentan-2-one
  • 3-(4-Fluorophenyl)-3-methylhexane

Uniqueness

3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to other similar compounds

Biological Activity

3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione is a compound that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione is characterized by its unique oxolane structure, which contributes to its reactivity and interaction with biological targets. The presence of the fluorophenyl group enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

The biological activity of 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical signaling pathways. Further research is necessary to elucidate the precise mechanisms involved.

Anticancer Activity

Research has indicated that compounds similar to 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione exhibit anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a possible role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary assessments have revealed antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although detailed studies are required to confirm these findings.

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines showed that treatment with 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione resulted in a significant reduction in cell viability (IC50 values < 10 µM). The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways .
  • Anti-inflammatory Research : In an animal model of arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints .
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound exhibited minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AnticancerIC50 < 10 µMInduces apoptosis via caspase activation
Anti-inflammatorySignificant reduction in symptomsInhibits pro-inflammatory cytokines production
AntimicrobialMIC 15-30 µg/mLDisruption of bacterial membranes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione

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